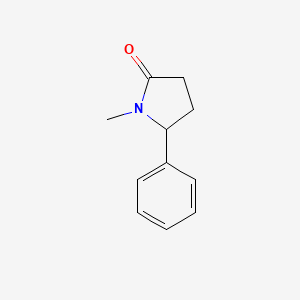![molecular formula C15H19NO3 B14629742 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- CAS No. 55755-86-7](/img/structure/B14629742.png)
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidinedione core and a phenyl group substituted with a 2-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- typically involves the reaction of a pyrrolidinedione derivative with a phenyl compound substituted with a 2-methylpropoxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl group.
科学研究应用
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A related compound with a similar pyrrolidinedione core but different substituents.
2,5-Pyrrolidinedione, 3-phenyl-: Another similar compound with a phenyl group but lacking the 2-methylpropoxy substitution.
Uniqueness
2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
属性
CAS 编号 |
55755-86-7 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
3-methyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)9-19-12-6-4-11(5-7-12)15(3)8-13(17)16-14(15)18/h4-7,10H,8-9H2,1-3H3,(H,16,17,18) |
InChI 键 |
UQHOLWAPQAEPNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

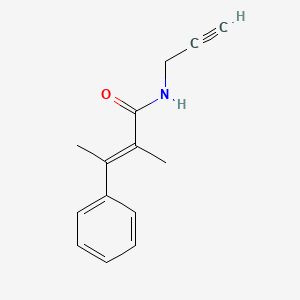
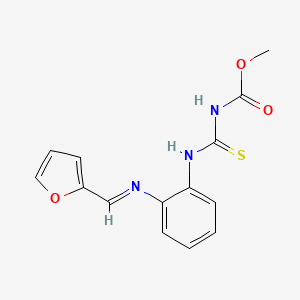


![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
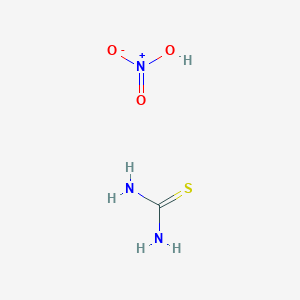
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)

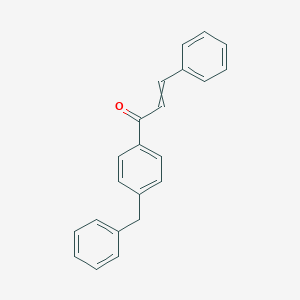
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
